molecular formula C20H24N2O2 B11584432 2-(3-Cyclopropanecarbonyl-indol-1-yl)-1-(4-methyl-piperidin-1-yl)-ethanone

2-(3-Cyclopropanecarbonyl-indol-1-yl)-1-(4-methyl-piperidin-1-yl)-ethanone

Cat. No.: B11584432
M. Wt: 324.4 g/mol
InChI Key: FEKXTDXSQHMPLA-UHFFFAOYSA-N
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Description

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Cyclopropanecarbonylation: The indole derivative is then subjected to cyclopropanecarbonylation using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

    Piperidine Substitution: The final step involves the substitution of the ethanone moiety with 4-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the piperidine ring.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body. The compound may exert its effects by binding to a specific receptor or enzyme, thereby modulating its activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Indol-3-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
  • 2-(3-Benzoyl-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Uniqueness

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the presence of the cyclopropanecarbonyl group, which can impart distinct chemical and biological properties compared to other indole derivatives. This structural feature may influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C20H24N2O2/c1-14-8-10-21(11-9-14)19(23)13-22-12-17(20(24)15-6-7-15)16-4-2-3-5-18(16)22/h2-5,12,14-15H,6-11,13H2,1H3

InChI Key

FEKXTDXSQHMPLA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4

Origin of Product

United States

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